Acetosulfone sodium

Description

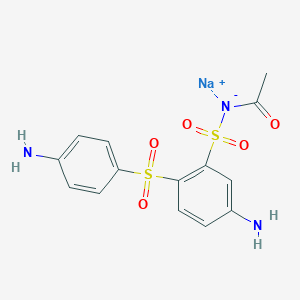

Structure

3D Structure of Parent

Properties

CAS No. |

128-12-1 |

|---|---|

Molecular Formula |

C14H14N3NaO5S2 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

sodium;acetyl-[5-amino-2-(4-aminophenyl)sulfonylphenyl]sulfonylazanide |

InChI |

InChI=1S/C14H15N3O5S2.Na/c1-9(18)17-24(21,22)14-8-11(16)4-7-13(14)23(19,20)12-5-2-10(15)3-6-12;/h2-8H,15-16H2,1H3,(H,17,18);/q;+1/p-1 |

InChI Key |

PVGBHEUCHKGFQP-UHFFFAOYSA-M |

SMILES |

CC(=O)[N-]S(=O)(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Canonical SMILES |

CC(=O)[N-]S(=O)(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Other CAS No. |

128-12-1 |

Synonyms |

acetamide acetamide, monosodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Acetosulfone Sodium

Established Synthetic Pathways for Acetosulfone (B1213384) Sodium

The foundational synthesis of Acetosulfone sodium, chemically named sodium 4,4'-diaminodiphenylsulfone-2-N-acetylsulfonamide, is documented in U.S. Patent 2,358,365, awarded to Tullar in 1944. While the full text of the patent outlines the specific conditions and reagents, the core of the synthesis involves the chemical manipulation of 4,4'-diaminodiphenylsulfone, commonly known as dapsone (B1669823).

The general synthetic strategy for related sulfones often begins with precursors like 4-chloronitrobenzene. One common pathway involves reacting 4-chloronitrobenzene with sodium sulfide to form the 4,4'-dinitrodiphenylthioether intermediate. This intermediate is then oxidized, often using strong oxidizing agents like potassium dichromate in an acidic medium, to convert the thioether linkage into a sulfone group, yielding 4,4'-dinitrodiphenylsulfone. The nitro groups are subsequently reduced to amino groups, typically using a reducing agent such as tin(II) chloride in hydrochloric acid, to produce dapsone.

To arrive at this compound, further derivatization of the dapsone core is necessary. This involves selective N-acetylation and sulfonylation reactions to introduce the N-acetylsulfonamide group at the 2-position of one of the phenyl rings, followed by conversion to its monosodium salt.

Strategies for this compound Chemical Modification

Chemical modification of sulfone drugs like this compound often focuses on altering their physicochemical properties to improve therapeutic outcomes. These strategies frequently target the reactive amino groups on the parent dapsone structure.

Derivatization of the dapsone backbone is a key strategy to modulate its activity, solubility, and pharmacokinetic profile. The two primary amino groups on the dapsone molecule are common sites for chemical reactions. For instance, acylation of these amino groups can lead to new derivatives. sysrevpharm.orgnih.gov

One documented approach involves treating dapsone with chloroacetyl chloride, which acylates both amino groups. sysrevpharm.org The resulting symmetrical N,N'-bis(chloroacetyl)dapsone can then be reacted with various nucleophiles, such as substituted phenols or anilines, to generate a library of new derivatives with potentially altered biological activities. sysrevpharm.orguobaghdad.edu.iqsysrevpharm.org Another study synthesized N,N'-(sulfonyl bis (4,1-phenylene)) dioctanamide, a derivative created through an N-acylation reaction, to evaluate its cytotoxic effects in cancer cell lines. nih.gov These modifications aim to create compounds that may offer enhanced efficacy or a different spectrum of activity compared to the parent drug.

The development of analogs and prodrugs is a critical strategy for enhancing drug delivery and performance. A prodrug is an inactive compound that is converted into an active drug within the body. This approach can be used to improve absorption, extend the duration of action, or target specific tissues.

For dapsone, the parent of this compound, several prodrugs have been prepared and evaluated. A notable example involves the acylation of the amino groups to form diacylaminodiphenyl sulfones. Specifically, 4,4'-dibutyrylaminodiphenyl sulfone and 4,4'-disuccinoylaminodiphenyl sulfone have been synthesized as prodrugs designed for sustained release of dapsone. nih.gov Another innovative approach created a colon-specific prodrug by linking dapsone to two molecules of mesalazine (5-ASA) via an azo bond. nih.govmdpi.com This prodrug, termed AS-DpS-AS, is designed to be cleaved by microbial enzymes in the colon, releasing both dapsone and mesalazine for localized anti-inflammatory action. nih.govmdpi.com

Advanced Synthesis Techniques in Related Sulfone Chemistry

The synthesis of sulfones, including complex structures like this compound, has benefited significantly from modern organic chemistry methodologies. These advanced techniques offer greater efficiency, selectivity, and sustainability compared to classical methods.

One of the most powerful modern approaches is the metal-catalyzed cross-coupling reaction . Palladium-catalyzed reactions, in particular, have been developed for the convergent synthesis of diaryl sulfones. These methods often unite an aryl lithium species with an aryl halide, using an easy-to-handle solid surrogate for sulfur dioxide, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This three-component approach allows for the straightforward production of a wide variety of sulfones. Copper-catalyzed cross-coupling reactions of arylboronic acids with sulfinic acid salts also provide an efficient route to diaryl and alkylaryl sulfones under mild conditions.

Another significant advancement is the direct C-H functionalization . This strategy involves the direct sulfonylation of C-H bonds, representing a highly atom-economical alternative to traditional methods that require pre-functionalized starting materials. Both metal-catalyzed and metal-free transformations have been developed for the direct sulfonylation of C(sp²)–H bonds (in aromatic rings) and C(sp³)–H bonds. These reactions offer a more sustainable and efficient pathway to complex sulfone-containing molecules.

Elucidation of Acetosulfone Sodium S Mechanism of Action

Identification and Characterization of Molecular Targets of Acetosulfone (B1213384) Sodium

Acetosulfone sodium's primary molecular targets are associated with the disruption of critical bacterial metabolic processes, most notably the synthesis of folic acid.

This compound operates by interfering with the bacterial folic acid biosynthesis pathway. epo.orgnih.gov This pathway is essential for bacteria as it produces folic acid, a precursor to tetrahydrofolate (THF). THF is a vital cofactor in numerous metabolic reactions, including the synthesis of purines, pyrimidines, and certain amino acids, which are fundamental building blocks for bacterial DNA, RNA, and proteins. By inhibiting this pathway, this compound effectively starves bacteria of these essential metabolites, thereby halting their growth and reproduction. epo.org

While specific, detailed enzymatic inhibition studies directly isolating and quantifying the interaction of this compound with specific bacterial enzymes are not extensively detailed in the provided literature, its classification as a folic acid biosynthesis inhibitor strongly suggests its role as an enzyme inhibitor. epo.orgnih.gov Compounds within the sulfone and sulfonamide classes are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a key intermediate in the folic acid synthesis pathway. nih.gov this compound's inclusion alongside dapsone (B1669823) and other sulfones as inhibitors of this pathway indicates it likely targets DHPS or a related enzyme in the cascade, preventing the critical conversion of PABA into folic acid. epo.org

Cellular and Subcellular Effects of this compound

Directly documented cellular and subcellular effects specifically attributed to this compound are limited within the provided search results. However, the inhibition of folic acid synthesis has cascading effects on bacterial cells. The lack of essential folate cofactors disrupts numerous cellular processes, including:

Nucleic Acid Synthesis: Impaired production of purines and pyrimidines directly hinders DNA and RNA synthesis, preventing cell division and replication.

Protein Synthesis: Certain amino acid metabolic pathways that rely on folate cofactors are also affected, indirectly impacting protein synthesis.

Cellular Metabolism: Broader metabolic disruptions can occur due to the reduced availability of essential cofactors required for various enzymatic reactions.

While general mechanisms for some antibacterial agents include cell membrane depolarization, alterations in intracellular pH, or direct damage to cellular components, these specific effects have not been explicitly detailed for this compound in the retrieved information. mdpi.com The primary impact is understood to be the metabolic deprivation resulting from the blockade of folic acid synthesis.

Structure Activity Relationship Sar Studies of Acetosulfone Sodium and Its Analogs

Systematic Structural Modifications and Antimicrobial Potency

Research into sulfone-based antimicrobials has frequently involved the synthesis and evaluation of a series of structurally modified compounds to establish structure-activity relationships. Studies on 4-aminodiphenyl sulfones, which share the core diphenyl sulfone structure, have systematically altered substituents on the phenyl rings to assess their impact on biological activity, often measured by enzyme inhibition or minimum inhibitory concentration (MIC) values nih.govnih.gov. For instance, investigations have included varying the position and nature of substituents on the phenyl moieties of these sulfones nih.gov. The goal of such systematic modifications is to identify specific structural features that enhance potency against target enzymes, such as dihydropteroate (B1496061) synthase, a key enzyme in folate synthesis targeted by many antibacterial sulfonamides and sulfones nih.govasm.org.

While direct quantitative data tables for acetosulfone (B1213384) sodium analogs are not presented in the provided search results, the general approach involves creating series of compounds where specific parts of the molecule are altered. For example, modifications might include:

Substitution on Phenyl Rings: Introducing electron-donating or electron-withdrawing groups at different positions (e.g., ortho, meta, para) of the phenyl rings.

Alteration of the Sulfone Linkage: While less common for core SAR studies, modifications around the sulfone group could be explored.

Modification of the Acetamide Moiety: Changes to the amide group or its substituents.

The outcome of these modifications is typically assessed by comparing the antimicrobial potency (e.g., MIC values or enzyme inhibition constants) of the synthesized analogs against a reference compound or standard.

| Type of Modification | General Impact on Antimicrobial Potency (as observed in related sulfone studies) |

| Aromatic Ring Substitution | Varies significantly based on the nature and position of the substituent. Electron-donating or withdrawing groups can alter electronic distribution, affecting enzyme binding. |

| Para-substitution on 4-aminodiphenyl sulfones | Often critical for activity, with specific substituents showing enhanced potency. |

| Introduction of Hydrophilic/Hydrophobic Groups | Can influence solubility, cell permeability, and interaction with biological targets. |

| Modification of the Acetamide Group | May affect binding affinity or metabolic stability. |

Influence of Substituent Effects on Biological Activity

The biological activity of sulfone derivatives is strongly influenced by the electronic and steric properties of substituents attached to the core structure. Studies on 4-aminodiphenyl sulfones have demonstrated that enzymic inhibition indices correlate well with quantum chemical and spectroscopic descriptors of the electronic structure of the molecule, particularly the 4-amino-phenylsulfonyl moiety nih.gov. This suggests that the electronic nature of substituents plays a crucial role in how effectively these compounds interact with their biological targets.

For instance, the presence and position of substituents can modulate the electron density distribution across the molecule, affecting its ability to mimic natural substrates or bind to active sites. Electron-donating groups might increase electron density, while electron-withdrawing groups could decrease it, with differential effects on activity nih.govinnovareacademics.in. Furthermore, steric bulk introduced by substituents can influence binding by either facilitating or hindering interaction with the target enzyme's active site mdpi.com. Understanding these substituent effects is key to rational drug design, allowing for the optimization of potency and selectivity.

Conformational Analysis and Bioactive Conformations

The flexibility of molecules like acetosulfone sodium and its analogs means they can adopt various three-dimensional arrangements, or conformations. A critical aspect of SAR studies is identifying the specific conformation, termed the "bioactive conformation," that a molecule adopts to effectively interact with its biological target and elicit a response irbbarcelona.org. For sulfone derivatives, which are known to be flexible, multiple conformational energy minima exist nih.gov.

Studies have explored how conformational preferences influence biological activity. For example, research on 4-aminodiphenyl sulfones found that while molecular shape analysis using all energy minima was not always successful in generating a quantitative structure-activity relationship (QSAR), the calculated intramolecular conformational entropy correlated with inhibition potency nih.gov. A decrease in entropy, which implies a greater population of specific conformations, was linked to increased inhibition potency. This suggests that substituents can influence the molecule's flexibility and the population of its bioactive conformation, thereby impacting its efficacy nih.gov. Computational methods are often employed to predict these preferred conformations and their stability, providing insights into how structural features dictate biological activity irbbarcelona.orgnih.gov.

Computational Approaches to SAR Prediction

Computational methods have become indispensable tools in understanding and predicting the structure-activity relationships of antimicrobial agents, including sulfone derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is widely used, employing statistical techniques to correlate physicochemical properties of molecules with their biological activity nih.govnih.govasm.org. This can involve linear regression analysis, which examines the relationship between molecular descriptors (e.g., electronic properties, lipophilicity, steric parameters) and observed activity nih.govnih.gov.

More advanced computational techniques, such as comparative molecular field analysis (CoMFA), have also been applied to related sulfa drugs, yielding excellent results and enabling the development of pharmacophore models useful for predicting the binding of new compounds to targets like dihydropteroate synthetase asm.org. Molecular modeling, including the analysis of molecular shape and conformational entropy, aids in identifying potential bioactive conformations nih.govirbbarcelona.org. Furthermore, modern approaches like deep learning and probabilistic neural networks are being utilized to predict protein-ligand interactions, offering powerful avenues for drug discovery by identifying molecules with desired activities google.com. These computational strategies not only help explain existing SAR data but also guide the rational design of novel, more potent analogs by predicting the likely impact of specific structural modifications mdpi.comgoogle.com.

List of Compounds Mentioned:

this compound

4-aminodiphenyl sulfones

Sulfanilamides

Sulfa drugs

Molecular Interactions and Biological Systems Engagement

Protein-Ligand Binding Dynamics and Characterization

There is a significant lack of specific studies detailing the protein-ligand binding dynamics of Acetosulfone (B1213384) sodium. While the principles of protein-ligand binding are well-established, involving a complex interplay of hydrophobic, electrostatic, and hydrogen bonding interactions, the specific binding partners and the kinetic and thermodynamic parameters of Acetosulfone sodium's interactions have not been extensively reported.

Computational approaches, such as molecular docking and dynamics simulations, could provide theoretical insights into potential binding modes and affinities with various protein targets. However, without experimental validation, these remain predictive. The kinetics of drug-receptor interactions, including association and dissociation rates (residence time), are increasingly recognized as crucial determinants of a drug's efficacy and duration of action. Regrettably, no such kinetic data for this compound is readily available.

Interaction with Cellular Transport Systems

The passage of drugs across biological membranes is often mediated by cellular transport proteins. These transporters can be broadly categorized as uptake transporters, which facilitate entry into cells, and efflux transporters, which actively pump substances out of cells.

Efflux transporters, such as P-glycoprotein (P-gp, or MDR1) and Multidrug Resistance-Associated Proteins (MRPs), are critical determinants of drug disposition and can contribute to multidrug resistance in therapeutic contexts. nih.govunpad.ac.id These transporters actively extrude a wide array of xenobiotics from cells, thereby limiting their intracellular concentration and efficacy. nih.govoaepublish.com While many drugs are known substrates or inhibitors of these efflux pumps, there is no specific evidence in the reviewed literature to indicate that this compound is a substrate or modulator of common efflux transporters.

Table 1: Common Efflux Transporters and Their General Substrates

| Transporter Family | Examples | General Substrates |

| ATP-binding cassette (ABC) transporters | P-glycoprotein (P-gp, ABCB1), Multidrug Resistance-Associated Proteins (MRPs, ABCC family), Breast Cancer Resistance Protein (BCRP, ABCG2) | A wide range of structurally diverse compounds, including many anticancer drugs, antibiotics, and other xenobiotics. |

This table presents general information about efflux transporters and is not specific to this compound.

Uptake transporters, belonging to the Solute Carrier (SLC) superfamily, facilitate the entry of drugs and endogenous compounds into cells. nih.gov These transporters play a crucial role in drug absorption, distribution to target tissues, and elimination. For instance, Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs) are key to the uptake of many drugs in the liver and kidneys. There is currently no specific data available to suggest that this compound's cellular entry is mediated by or that it modulates the activity of any known uptake transporters.

Investigations into Off-Target Molecular Interactions

Off-target interactions, where a drug binds to proteins other than its intended therapeutic target, are a common phenomenon and can lead to both adverse effects and unexpected therapeutic benefits. nih.govnih.gov The prediction and identification of off-target interactions are significant challenges in drug development. nih.gov For this compound, there is a lack of published research specifically investigating its off-target molecular interactions. Computational methods can predict potential off-target binding based on chemical structure similarity to known ligands of various proteins, but experimental validation is necessary to confirm these predictions.

Biomolecular Complex Formation Studies

The formation of a complex between a drug molecule and its biological target is the foundational event for its pharmacological effect. Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy are used to determine the three-dimensional structure of these biomolecular complexes, providing insights into the precise nature of the binding interactions. There are no publicly available studies that have resolved the structure of this compound in a complex with a biological macromolecule. Such studies would be invaluable for understanding its mechanism of action at a molecular level.

Mechanisms of Drug Resistance to Acetosulfone Sodium

Bacterial Adaptive Responses to Sulfone Pressure

Bacteria can develop resistance to sulfone-based compounds through several adaptive mechanisms, often driven by selective pressure from drug exposure. These responses can involve alterations to the drug's cellular target, increased expulsion of the drug from the cell, or the production of enzymes that inactivate the drug.

A primary mechanism of resistance to sulfones and sulfonamides involves modifications to their molecular target. For these classes of drugs, the key target is dihydropteroate (B1496061) synthase (DHPS), an enzyme critical in the bacterial folate biosynthesis pathway pnas.orgoregonstate.educationopenstax.org. By inhibiting DHPS, sulfones disrupt the production of essential folic acid, which is vital for bacterial growth and replication.

Resistance can arise from mutations within the gene encoding DHPS. These genetic alterations can lead to changes in the enzyme's structure, thereby reducing its affinity for the sulfone drug while retaining its catalytic activity. This allows the bacteria to maintain folate synthesis even in the presence of the drug pnas.orgoup.com. For instance, studies on Plasmodium falciparum have identified specific amino acid substitutions in DHPS that confer significant resistance to sulfadoxine (B1681781), a sulfonamide, and related sulfones like dapsone (B1669823) pnas.org. Similarly, Toxoplasma gondii exhibits resistance to sulfonamides linked to variations in the DHPS gene oup.com.

Table 1: Impact of DHPS Mutations on Sulfadoxine Resistance in Plasmodium falciparum

| DHPS Allele (Representative) | Amino Acid Change(s) (Indicative) | Ki for Sulfadoxine (µM) | Relative Resistance (vs. sensitive) |

| Sensitive | N/A | 0.14 | 1x |

| Mutant 1 | Serine to Cysteine (Ser59R) | ~1.0 | ~7x |

| Mutant 2 | Serine to Aspartic Acid (Ser108N) | ~10-20 | ~70-140x |

| Mutant 3 | Ser108N + Gly109G | ~100-200 | ~700-1400x |

Note: Specific amino acid changes and precise Ki values are based on representative findings from research on sulfadoxine resistance in P. falciparum pnas.org. These illustrate the principle of target modification leading to increased drug resistance.

Another significant mechanism of bacterial resistance is the upregulation or increased activity of efflux pumps. These are membrane-bound protein complexes that actively transport a wide range of antimicrobial compounds, including sulfones, out of the bacterial cell oregonstate.educationlumenlearning.comfrontiersin.orgmdpi.comnih.govnih.govoup.com. By expelling the drug before it can reach its intracellular target or accumulate to inhibitory concentrations, efflux pumps effectively reduce the drug's efficacy.

Various families of efflux pumps, such as the Resistance-Nodulation-Cell Division (RND) and Major Facilitator Superfamily (MFS) transporters, are known to contribute to multidrug resistance in bacteria nih.govoup.com. Overexpression of these pumps, often due to genetic mutations or regulatory changes, can lead to a broad resistance phenotype, affecting multiple classes of antibiotics. While direct evidence linking efflux pump upregulation specifically to acetosulfone (B1213384) sodium resistance is limited in the provided data, it remains a plausible mechanism for resistance to sulfone-based compounds.

Table 2: Impact of Efflux Pump Gene Deletion on Drug Susceptibility in Mycobacterium smegmatis

| Efflux Pump Gene Homologue | Drug | MIC (µg/mL) - Wild Type | MIC (µg/mL) - Mutant | Fold Change in MIC |

| lfrA | Norfloxacin | Not Specified | Not Specified | 2-8x decrease |

| lfrA | Ethidium bromide | Not Specified | Not Specified | 2-8x decrease |

| lfrA | Acriflavine | Not Specified | Not Specified | 2-8x decrease |

| efpA | Rifamycins | Not Specified | Not Specified | 2-4x increase |

| efpA | Isoniazid | Not Specified | Not Specified | 2-4x increase |

| efpA | Chloramphenicol | Not Specified | Not Specified | 2-4x increase |

Note: Specific MIC values are not provided in the source text nih.gov. The table illustrates the general effect of efflux pump gene deletion on drug susceptibility, showing reduced resistance (decrease in MIC) for some drugs and increased resistance (increase in MIC) for others, indicating complex roles of efflux pumps.

Bacterial enzymes can also confer resistance by chemically modifying or degrading antimicrobial drugs. This typically involves enzymes that add chemical groups to the antibiotic molecule or hydrolyze critical bonds within its structure, rendering it inactive openstax.orglumenlearning.comfrontiersin.orgmdpi.comnih.govfrontiersin.org. Examples include β-lactamases, which break down β-lactam antibiotics, and aminoglycoside-modifying enzymes (AMEs) that alter aminoglycosides.

While sulfones themselves are not typically inactivated by bacterial enzymes, certain sulfone derivatives, such as penicillanic acid sulfones (e.g., sulbactam (B1307), tazobactam), function as potent inhibitors of β-lactamase enzymes mdpi.comnih.govdiamond.ac.ukinnovareacademics.in. These sulfone-based inhibitors are used in combination with β-lactam antibiotics to protect them from enzymatic degradation, thereby restoring their efficacy. Direct evidence for Acetosulfone Sodium being a substrate for bacterial inactivating enzymes is not prominent in the reviewed literature.

Molecular Basis of Cross-Resistance within Sulfone Class

Cross-resistance occurs when resistance to one drug confers resistance to other drugs within the same class or with similar mechanisms of action. For sulfones and sulfonamides, the molecular basis of cross-resistance is largely attributed to modifications in their common target, DHPS pnas.orgoup.com.

Mutations that alter the structure of DHPS can affect its binding affinity not only for one specific sulfone but also for other structurally related sulfones or sulfonamides. For example, DHPS mutations conferring resistance to sulfadoxine in Plasmodium falciparum also showed cross-resistance to dapsone pnas.org. Similarly, in Toxoplasma gondii, a single mutation in DHPS leading to sulfonamide resistance also resulted in cross-resistance to other sulfa drugs oup.com. This implies that targeting DHPS is a central mechanism for resistance, and alterations at this site can broadly impact the effectiveness of various drugs within this chemical family.

Strategies for Overcoming Resistance (Mechanistic Focus)

Overcoming drug resistance to sulfones and related compounds often involves mechanistic approaches that circumvent or inhibit the resistance pathways.

One prominent strategy is the use of combination therapy. This involves administering a sulfone-based compound in conjunction with an agent that inhibits the bacterial resistance mechanism. For instance, β-lactamase inhibitors, which include sulfone derivatives like sulbactam and tazobactam, are co-administered with β-lactam antibiotics. These inhibitors bind to and inactivate β-lactamase enzymes produced by bacteria, preventing the degradation of the β-lactam antibiotic and thus overcoming resistance mdpi.comnih.govfrontiersin.orgdiamond.ac.ukinnovareacademics.in.

Another approach involves developing novel drug analogs that are less susceptible to existing resistance mechanisms or exploring compounds that can inhibit the function of efflux pumps nih.govasm.org. Furthermore, strategies that enhance the bacterial cell's susceptibility to the drug, such as those involving nitric oxide (NO) releasing compounds that can damage bacterial resistance mechanisms, are also being investigated google.com. Understanding the precise molecular basis of resistance, such as specific DHPS mutations or efflux pump activity, is crucial for designing effective counter-strategies and preserving the utility of existing antimicrobial agents.

List of Compounds Mentioned:

this compound

Dapsone

Sulfadoxine

Sulfones

Sulfonamides

Dihydropteroate synthase (DHPS)

Plasmodium falciparum

Toxoplasma gondii

Efflux pumps

RND (Resistance-Nodulation-Cell Division) transporters

MFS (Major Facilitator Superfamily) transporters

Mycobacterium smegmatis

Pseudomonas aeruginosa

β-lactamase inhibitors

Sulbactam

Tazobactam

β-lactam antibiotics

Nitric oxide (NO) releasing compounds

Advanced Research Methodologies and Models in Acetosulfone Sodium Studies

Computational Modeling and Cheminformatics

Computational modeling and cheminformatics have become indispensable tools in modern drug discovery and chemical research, allowing for the rapid, cost-effective analysis and prediction of a compound's properties and interactions at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trinnovareacademics.in It is frequently employed in drug design to model the interaction between a small molecule ligand, such as a sulfonamide, and its protein target. innovareacademics.in The primary objective is to predict the binding mode and affinity, often represented as a docking score, which can help in understanding the molecular basis of the drug's activity. dergipark.org.tr For sulfonamides, docking studies are typically used to investigate how these molecules bind to the active site of dihydropteroate (B1496061) synthase (DHPS), their target enzyme in bacteria. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic view, simulating the movements and interactions of atoms and molecules over time. peerj.commdpi.com This method can be used to assess the stability of a ligand-protein complex predicted by docking, revealing how the complex behaves in a more realistic, solvated environment. mdpi.comrsc.org MD simulations can elucidate conformational changes in both the ligand and the protein upon binding, providing crucial details about the interaction's stability and energetics that a static docking pose cannot capture. mdpi.comresearchgate.net While these powerful simulation techniques have been applied to various sulfonamides to understand their binding mechanisms, specific molecular docking or dynamics studies focused solely on Acetosulfone (B1213384) sodium are not widely reported. peerj.commdpi.com

Illustrative Data: Hypothetical Docking Scores of Sulfonamide Analogs This table represents the kind of data generated from a molecular docking study, showing the binding affinity of hypothetical compounds against a bacterial DHPS enzyme.

| Compound ID | Structure Modification | Docking Score (kcal/mol) | Key Interacting Residues |

| Acetosulfone | (Reference Structure) | -7.5 | Arg63, Ser222 |

| Analog-1 | R-group = -CH3 | -7.8 | Arg63, Ser222, Phe190 |

| Analog-2 | R-group = -Cl | -8.2 | Arg63, Ser222, Met223 |

| Analog-3 | R-group = -OH | -7.1 | Arg63, Ser222, His187 |

Note: Data is illustrative and does not represent actual experimental results for Acetosulfone sodium.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. arkat-usa.orgbenthamscience.com These models are built by correlating variations in the physicochemical properties (descriptors) of a series of compounds with their measured activity. benthamscience.comnih.gov Descriptors can include electronic, hydrophobic, steric, and topological properties.

For the sulfonamide class of drugs, QSAR studies have been instrumental in understanding the structural requirements for antibacterial activity. arkat-usa.orgresearchgate.net Researchers have developed models that can predict the inhibitory activity of new sulfonamide derivatives against various bacteria, such as E. coli, guiding the synthesis of more potent agents. arkat-usa.orgresearchgate.net These studies often highlight the importance of parameters like the acid dissociation constant (pKa) and specific electronic features for activity. sci-hub.se A specific, validated QSAR model for this compound has not been prominently featured in scientific literature.

Illustrative Data: Sample QSAR Model for Antibacterial Activity This table shows a hypothetical QSAR equation developed for a series of sulfonamides.

| Dependent Variable | QSAR Equation | Model Statistics |

| log(1/MIC) | 0.85 * logP - 0.12 * pKa + 1.5 * (HOMO) + 2.1 | R² = 0.91, Q² = 0.85 |

log(1/MIC): Biological activity (Minimum Inhibitory Concentration)

logP: Lipophilicity descriptor

pKa: Acidity descriptor

HOMO: Highest Occupied Molecular Orbital energy (electronic descriptor)

R²: Coefficient of determination (goodness of fit)

Q²: Cross-validated R² (predictive ability)

Note: Data is illustrative and does not represent an actual published QSAR model for this compound.

Cheminformatics applies computational methods to solve chemical problems, focusing on the storage, retrieval, and analysis of chemical information. nih.govresearcher.life A wide array of software tools and databases are used to manage and analyze chemical structures, calculate molecular properties, and assess drug-likeness. researchgate.net

For a compound like this compound, cheminformatics tools would be used to:

Store and retrieve structural information: Using standard formats like SMILES or InChI in databases.

Calculate physicochemical properties: Such as molecular weight, logP, polar surface area, and hydrogen bond donors/acceptors.

Analyze structural features: Identifying key functional groups and performing substructure searches across large chemical libraries. universityofgalway.ie

Assess drug-likeness: Using rules like Lipinski's Rule of Five to evaluate the potential of a compound to be an orally active drug.

Data Table: Common Cheminformatics Databases and Their Utility

| Database | Information Provided | Relevance to this compound Analysis |

| PubChem | Chemical structures, identifiers, physical and chemical properties, biological activity data. | Provides fundamental data on this compound's structure and properties. |

| ChEMBL | Bioactivity data connecting compounds to drug targets, screening results. | Could be used to find bioactivity data for structurally similar sulfonamides. |

| Protein Data Bank (PDB) | 3D structural data of large biological molecules like proteins and nucleic acids. | Provides potential protein targets for molecular docking studies with this compound. |

| ZINC | A large library of commercially available compounds for virtual screening. | Could be used to find analogs of this compound for further computational studies. |

Predictive modeling in this context refers to the use of machine learning and other statistical models to forecast the biological activities or properties of a chemical compound. researchgate.net These models are trained on large datasets of known compounds and their activities and can then be used to screen new or un-tested compounds. researchgate.net

For sulfonamides, machine learning models (e.g., Random Forest, Support Vector Machines, Artificial Neural Networks) have been developed to predict their potential as antimicrobial agents. researchgate.net These models learn from the structural fingerprints and molecular descriptors of known active and inactive sulfonamides to classify new compounds. researchgate.net This approach can rapidly identify promising candidates from large virtual libraries for further investigation. While this is a powerful approach for drug discovery, predictive models specifically tailored to the full range of biological activities for this compound are not a central feature of current research literature.

Illustrative Data: Performance of a Hypothetical Predictive Model for Antibacterial Activity

| Model Type | Accuracy | Precision | Recall | F1-Score |

| Random Forest | 92.5% | 0.93 | 0.92 | 0.92 |

| Support Vector Machine | 89.0% | 0.90 | 0.88 | 0.89 |

| Artificial Neural Network | 93.1% | 0.94 | 0.93 | 0.93 |

Note: Data is illustrative and represents typical performance metrics for a classification model.

In Vitro and Cell-Based Research Models

In vitro models are essential for studying the biological effects of a compound in a controlled laboratory setting, outside of a living organism. These models, particularly cell-based assays, are fundamental for elucidating mechanisms of action.

Bacterial culture systems are the cornerstone of in-vitro antibacterial research. They are used to determine a compound's efficacy against various bacterial strains and to study its mechanism of action. aai.orgaai.org For sulfonamides, bacterial cultures are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. sci-hub.se

Mechanistic studies in bacterial cultures can investigate how sulfonamides inhibit folic acid synthesis and how bacteria develop resistance. aai.org For example, experiments can be designed to see if the bacteriostatic effect can be reversed by adding downstream products of the inhibited metabolic pathway, such as p-aminobenzoic acid (PABA). aai.org Studies have also utilized bacterial culture systems to explore how inactivating certain bacterial genes can alter the effect of sulfonamides, even converting them into bactericidal agents. frontiersin.org One patent application mentions this compound in a list of compounds for use in a E. coli bacterial culture system, but detailed mechanistic studies on this compound using such systems are not widely published. peerj.com

Data Table: Representative MIC values of a Sulfonamide against various bacterial strains

| Bacterial Strain | Gram Type | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | Positive | 16 | Moderately Susceptible |

| Escherichia coli | Negative | 32 | Susceptible |

| Pseudomonas aeruginosa | Negative | >256 | Resistant |

| Streptococcus pneumoniae | Positive | 8 | Highly Susceptible |

Note: Data is illustrative, based on typical findings for sulfonamides, and does not represent specific experimental results for this compound.

Enzyme Assay Development for Target Characterization

The characterization of potential molecular targets for this compound and the screening for its inhibitory activity necessitate the development of robust enzyme assays. While specific enzyme-linked immunosorbent assays (ELISAs) for this compound are not extensively detailed in public literature, the methodology for developing such assays for the broader sulfonamide class is well-established and directly applicable. These assays are crucial for determining the compound's interaction with specific enzymes, which is a key aspect of understanding its mechanism of action.

The primary approach involves a direct competitive ELISA. nih.gov This method is designed to detect a wide range of sulfonamides in various sample types. nih.gov The development process begins with the design and synthesis of a hapten that mimics the common structural features of the target compound class. For sulfonamides, haptens are designed to present the core aminobenzenesulfonylamino moiety, which can then be conjugated to a carrier protein like Horseshoe Crab Hemocyanin (HCH) or Ovalbumin (OVA) to make it immunogenic. nih.govtandfonline.com This conjugate is used to raise polyclonal or monoclonal antibodies that can recognize the common structure of sulfonamides. tandfonline.comtandfonline.comresearchgate.net

Once selective antibodies are produced, the assay is optimized. This involves determining the optimal concentrations of the antibody and the enzyme-labeled competitor, as well as buffer conditions and incubation times. In a typical competitive ELISA setup for sulfonamide analysis, microplates are coated with a sulfonamide-protein conjugate. Samples containing the free sulfonamide (like this compound) are incubated in the wells along with a limited amount of specific antibody. The free sulfonamide in the sample competes with the coated sulfonamide for antibody binding sites. After washing, a secondary enzyme-labeled antibody is added, followed by a substrate that produces a measurable signal (e.g., colorimetric or fluorescent). The signal intensity is inversely proportional to the concentration of the sulfonamide in the sample.

These enzyme immunoassays can be highly sensitive, with limits of detection (LOD) for various sulfonamides reported in the low nanogram per milliliter (ng/mL) range. tandfonline.comtandfonline.comresearchgate.net The development of such assays provides a high-throughput screening tool for studying the binding characteristics of this compound to its putative enzyme targets.

Cellular Permeability and Accumulation Assays

Evaluating the ability of a compound to cross cellular membranes and accumulate within cells is fundamental to drug discovery. For this compound, several in vitro models are employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties, particularly its intestinal and blood-brain barrier permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive transcellular permeability. conicet.gov.arscirp.org This assay uses a 96-well microplate system where a filter plate is coated with an artificial lipid membrane (e.g., phosphatidylcholine in an organic solvent like n-dodecane) that separates a donor compartment from an acceptor compartment. scirp.org The test compound, such as this compound, is added to the donor well, and after an incubation period, its concentration in the acceptor well is measured, typically by UV-Vis spectroscopy or liquid chromatography. The results provide an effective permeability (Pe) value, which helps classify the compound's potential for passive absorption. Studies on other sulfonamides have shown that permeability is pH-dependent, which is a critical factor for ionizable compounds like this compound. conicet.gov.ar

Caco-2 Cell Permeability Assay

For a more biologically relevant model, the Caco-2 cell permeability assay is widely used. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter inserts, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. This model can assess both passive diffusion and the effects of active transport and efflux pumps.

In a typical Caco-2 assay, the cells are seeded on Transwell® inserts and cultured until a confluent monolayer with well-formed tight junctions is established. The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). The compound is added to the apical (donor) side, and its transport to the basolateral (receiver) side is monitored over time. Research on other sulfonamides has demonstrated that this assay is crucial for moving compounds from initial screening to lead optimization, as it provides more accurate predictions of oral bioavailability by accounting for both solubility and permeability (Biopharmaceutical Classification System - BCS). rsc.org

Blood-Brain Barrier (BBB) Permeability Assays

To assess central nervous system penetration, in vitro BBB models are used. These often employ co-cultures of brain capillary endothelial cells (like the bEnd.3 cell line), pericytes, and astrocytes grown on Transwell inserts. spandidos-publications.com Similar to the Caco-2 model, the test compound's ability to cross the cellular barrier from the apical to the luminal chamber is quantified, providing critical data for neuroprotective or neurotropic drug candidates. spandidos-publications.com

Co-culture Systems for Interaction Studies

To understand the biological effects of this compound in a more physiologically relevant context, co-culture systems are invaluable. These in vitro models, which involve growing two or more distinct cell types together, can recapitulate the complex cell-cell interactions that occur within tissues. nih.govsygnaturediscovery.comroyalsocietypublishing.org They are particularly relevant for studying how a compound affects not just a single cell type but also the surrounding microenvironment. royalsocietypublishing.orgmdpi.com

Co-culture systems are essential in drug research as they can provide more representative models of in vivo tissues compared to monocultures, allowing for more accurate high-throughput testing of a drug's efficacy and its effect on cellular interactions. nih.govroyalsocietypublishing.org For example, in immuno-oncology research, co-culture assays of tumor cells with immune cells (like T-cells, NK cells, or macrophages) are used to study how a drug modulates the immune response against cancer. championsoncology.com Similarly, studying the effect of an antibacterial agent like this compound could involve co-cultures of host epithelial cells and relevant bacterial strains to investigate the compound's impact on infection, host-pathogen interactions, and potential bystander effects on host cells.

The experimental setup can vary, from simple mixed cultures to more complex arrangements using Transwell inserts, which allow for communication via secreted factors without direct cell-to-cell contact. nih.gov Advanced co-culture models, including 3D cultures and organoids, further enhance biological relevance by retaining tissue architecture and cell-matrix interactions. sygnaturediscovery.commdpi.com Real-time monitoring of these systems can be achieved through live-cell imaging platforms, while detailed analysis of cellular networks can be performed using high-content imaging and flow cytometry. sygnaturediscovery.comchampionsoncology.com These advanced systems enable a comprehensive assessment of how agents like this compound modulate complex biological processes such as angiogenesis or immune responses. sygnaturediscovery.com

Advanced Analytical and Spectroscopic Techniques

Chromatographic Separations (e.g., HPLC, LC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound and related sulfonamides in various matrices, including pharmaceutical formulations and biological samples. nih.govmdpi.comresearchgate.net The method's versatility allows for its application in quality control, stability testing, and pharmacokinetic studies. cabidigitallibrary.org

The most common mode of separation for sulfonamides is reversed-phase HPLC (RP-HPLC). nih.gov In this setup, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. nih.govcabidigitallibrary.org The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. nih.govjfda-online.com A typical mobile phase consists of a mixture of an aqueous buffer (often containing an acid like formic acid or acetic acid to control ionization) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govresearchgate.netjfda-online.com

For enhanced retention and separation of ionic compounds like this compound, ion-pair chromatography is often employed. Reagents like 1-octanesulfonic acid sodium salt or 1-decanesulfonic acid sodium salt are added to the mobile phase to form neutral ion pairs with the analyte, improving peak shape and retention on the reversed-phase column. mpbio.comlichrom.com

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which provides high sensitivity and allows for spectral confirmation of the peaks. nih.govcabidigitallibrary.org For more complex matrices or when higher sensitivity is required, HPLC is often coupled with a mass spectrometer (LC-MS). jfda-online.com

Table 1: Example HPLC Parameters for Sulfonamide Analysis This table represents typical conditions and may require optimization for specific analysis of this compound.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | mdpi.comcabidigitallibrary.org |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.08% Acetic Acid | mdpi.comjfda-online.com |

| Mobile Phase B | Acetonitrile or Methanol | nih.govjfda-online.com |

| Elution Mode | Gradient | nih.govjfda-online.com |

| Flow Rate | 0.5 - 1.0 mL/min | google.com |

| Column Temperature | 25 - 40 °C | - |

| Detector | UV/Diode Array Detector (DAD) | nih.govcabidigitallibrary.org |

| Detection Wavelength | ~254 - 270 nm | cabidigitallibrary.org |

| Ion-Pair Reagent (optional) | 1-Octanesulfonic acid sodium salt | mpbio.com |

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Characterization

Mass Spectrometry (MS) is a powerful analytical technique used for the molecular characterization of this compound, providing precise mass measurements that confirm its elemental composition and help in its identification. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for analyzing a wide range of molecules, including sulfonamides. tandfonline.comacs.orguc.pt

In a MALDI-TOF MS experiment, the analyte (this compound) is co-crystallized with a matrix compound (e.g., sinapinic acid, 2,5-dihydroxybenzoic acid (DHB)) on a target plate. uc.pt A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by measuring their time of flight.

For sulfonamides, analysis can be performed in both positive and negative ion modes. acs.orgacs.org In positive ion mode, spectra often show protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. acs.org The presence of sodium in this compound makes the detection of the [M+Na]⁺ adduct highly probable. Negative ion mode can yield deprotonated molecules [M-H]⁻, often resulting in cleaner spectra with less complex adduct formation, which can be advantageous for quantification. acs.orgacs.org

The technique is valued for its speed, sensitivity, and ability to analyze complex mixtures with minimal sample preparation, making it suitable for high-throughput screening and quality control. acs.org

Table 2: Typical MALDI-TOF MS Parameters for Sulfonamide Analysis This table represents typical conditions and may require optimization for specific analysis of this compound.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Instrument | MALDI-TOF Mass Spectrometer | tandfonline.comacs.org |

| Matrix | Sinapinic Acid, 2,5-Dihydroxybenzoic acid (DHB), MoS₂ | acs.orguc.pt |

| Ionization Mode | Positive or Negative Linear/Reflector | acs.orgacs.org |

| Laser | Nitrogen Laser (337 nm) | - |

| Mass Range | 50 - 1000 Da (for small molecules) | - |

| **Expected Ion for Acetosulfone (C₁₄H₁₅N₃O₅S₂) ** | [M-Na+2H]⁺, [M-Na+H+Na]⁺, [M-H]⁻ | nih.govrsc.org |

| Expected m/z for Acetosulfone (MW: 369.42) | ~370.05 [M+H]⁺, ~392.03 [M+Na]⁺ | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including this compound. karary.edu.sdslideshare.netnumberanalytics.com It provides detailed information about the carbon-hydrogen framework of a molecule, the chemical environment of each atom, and the connectivity between them, allowing for unambiguous structure confirmation. numberanalytics.comscirp.org

¹H NMR (Proton NMR) spectroscopy provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For a molecule like this compound, signals corresponding to the aromatic protons on the two phenyl rings, the acetyl methyl protons, and the amine protons would be expected. rsc.orgroyalsocietypublishing.org

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the acetyl group, the aromatic carbons, and the methyl carbon. scirp.orgrsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY reveals proton-proton couplings within the same spin system, while HSQC correlates directly bonded proton and carbon atoms. These experiments are crucial for assigning the signals in complex spectra and confirming the complete molecular structure. slideshare.net The structural analysis of synthesized sulfonamide derivatives consistently relies on ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their proposed structures. scirp.orgresearchgate.net

Table 3: Predicted NMR Signals for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values depend on solvent and experimental conditions.

| Type of Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | ~ 2.1 | Singlet | Acetyl group (-COCH₃) protons. rsc.org |

| ~ 6.0 - 6.5 | Singlet / Broad | Primary amine (-NH₂) protons. rsc.org | |

| ~ 6.5 - 8.0 | Multiplets / Doublets | Aromatic protons on the two benzene (B151609) rings. rsc.orgroyalsocietypublishing.org | |

| ~ 8.5 - 10.5 | Singlet / Broad | Sulfonamide (-SO₂NH-) proton. rsc.org | |

| ¹³C NMR | ~ 24 | Single Peak | Acetyl methyl carbon (-C H₃). rsc.org |

| ~ 110 - 160 | Multiple Peaks | Aromatic carbons. scirp.orgrsc.org | |

| ~ 170 | Single Peak | Acetyl carbonyl carbon (-C =O). scirp.orgrsc.org |

X-ray Crystallography and Diffraction Studies for Target Binding

X-ray crystallography is a pivotal technique in structural biology that provides high-resolution, three-dimensional models of molecules, including the complexes formed between a drug and its protein target. nih.govsci-hub.se This methodology has been fundamental in understanding the molecular basis of drug action and in the rational design of new therapeutic agents. nih.govguidetomalariapharmacology.org For this compound, a member of the sulfone class of drugs, X-ray crystallography offers a powerful lens through which to examine its interaction with its target enzyme, dihydropteroate synthase (DHPS). nih.gov

The primary mechanism of action for sulfones and sulfonamides is the inhibition of DHPS, an essential enzyme in the folate biosynthesis pathway of many microorganisms. nih.govbiorxiv.org These drugs act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA). biorxiv.org By elucidating the crystal structure of DHPS in complex with sulfone or sulfonamide inhibitors, researchers can visualize the precise binding mode, identify key molecular interactions, and understand the structural basis for the drug's efficacy and selectivity. researchgate.net

Detailed research findings from X-ray crystallographic studies of DHPS in complex with sulfonamide inhibitors have revealed a conserved binding pocket for pABA, which is exploited by these drugs. nih.govnih.gov The crystal structure of Escherichia coli DHPS, for instance, shows that the enzyme is composed of an eight-stranded alpha/beta-barrel. nih.gov The substrate, 7,8-dihydropterin (B103510) pyrophosphate (DHPPP), binds in a deep cleft within this barrel, while the sulfonamide inhibitor binds nearer to the surface in the pABA binding site. nih.gov

Similarly, studies on DHPS from Yersinia pestis and Mycobacterium tuberculosis have provided critical insights into the binding of sulfonamides and the mechanisms of drug resistance. nih.govrcsb.org For example, the crystal structure of Yersinia pestis DHPS in a complex with a sulfonamide drug has been determined at a resolution of 2.10 Å. rcsb.org Such high-resolution data allows for the precise mapping of atomic interactions, including hydrogen bonds and van der Waals contacts, between the inhibitor and the amino acid residues of the enzyme's active site.

The following interactive data table summarizes key crystallographic data from a representative study of a sulfonamide in complex with DHPS, illustrating the type of information obtained from such experiments.

Crystallographic Data for Yersinia pestis DHPS in Complex with a Sulfonamide Inhibitor

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 3TZF | rcsb.org |

| Resolution | 2.10 Å | rcsb.org |

| R-Value Work | 0.199 | rcsb.org |

| R-Value Free | 0.240 | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

These crystallographic studies are instrumental in structure-based drug design. By understanding the detailed interactions between an inhibitor and its target, medicinal chemists can rationally design new molecules with improved affinity, selectivity, and pharmacokinetic properties, and that may be effective against drug-resistant strains. researchgate.net For instance, the structural knowledge of the DHPS active site has guided the development of novel inhibitors that target regions distinct from the sulfonamide binding site, offering a strategy to overcome existing resistance mechanisms. nih.gov

Future Directions and Emerging Research Avenues for Acetosulfone Sodium

Exploration of Novel Molecular Targets

The primary antibacterial mechanism of sulfones, including Acetosulfone (B1213384) sodium, is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. nih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids. nih.gov However, the emergence of resistance, often through mutations in the DHPS enzyme, necessitates the exploration of alternative molecular targets. nih.gov

Future research is anticipated to focus on identifying and validating novel non-DHPS targets for Acetosulfone sodium and other sulfone drugs. This could involve screening for interactions with other essential bacterial enzymes or cellular processes. One potential area of investigation is the anti-inflammatory mechanism of sulfones, which is not fully understood but is known to be distinct from their antibacterial action. patsnap.com Dapsone (B1669823), a related sulfone, is known to inhibit the myeloperoxidase-H2O2-halide-mediated cytotoxic system in neutrophils, thereby reducing the production of reactive oxygen species. patsnap.com Elucidating the precise molecular players in this pathway could reveal novel targets that are also relevant to the drug's antimicrobial effects or could be exploited for new therapeutic indications.

Furthermore, studies have begun to explore inhibitors for sulfone-resistant DHPS mutants. For instance, the natural flavonoid kaempferol (B1673270) has been identified as a potential therapeutic agent capable of inhibiting sulfone-resistant DHPS, suggesting that even within the known target, novel binding sites or inhibitory mechanisms can be explored. researchgate.net

Rational Design of Next-Generation Sulfone Derivatives

The rational design of new sulfone derivatives is a key strategy to overcome existing resistance mechanisms and improve the therapeutic profile of this class of drugs. This approach relies heavily on understanding the structure-activity relationships (SAR) of sulfone compounds. nih.govmdpi.com

Early SAR studies on sulfonamides established fundamental principles, such as the importance of a free aromatic amine group for antibacterial activity. acs.org Modern approaches leverage detailed structural information of the target enzyme, DHPS, to design derivatives that can effectively bind to and inhibit both wild-type and mutant forms of the enzyme. For example, the design of novel dapsone derivatives has been explored to combat resistance in Mycobacterium leprae. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are instrumental in this process. These techniques allow researchers to predict the binding affinity and mode of interaction of newly designed molecules with their target, guiding the synthesis of the most promising candidates. nih.govnih.gov The goal is to create derivatives with enhanced potency, altered spectrum of activity, and a reduced propensity for resistance development.

Recent advancements in synthetic chemistry have also expanded the toolkit for creating diverse sulfone derivatives. researchgate.netmdpi.comresearchgate.netresearchgate.net This includes the development of novel methods for C-S bond formation and the synthesis of complex sulfone-containing scaffolds. mdpi.comresearchgate.net

Table 1: Examples of Research on Novel Sulfone Derivatives

| Derivative Class | Design Strategy | Key Findings |

| Dapsone Derivatives | Structural modification to overcome DHPS mutations in M. leprae. | In silico studies identified derivatives with potentially higher binding affinity to mutant DHPS compared to dapsone. |

| Vinyl Sulfone Derivatives | Exploration of a versatile chemical scaffold with known biological activity. | Identified as potential inhibitors of various macromolecular targets, including kinases and proteases, suggesting broader therapeutic applications. nih.gov |

| Sulfone-Siderophore Conjugates | Conjugation to siderophores to enhance bacterial uptake. | A strategy to overcome membrane permeability barriers in Gram-negative bacteria. |

| 1,2,4-Triazolo[4,3-a]pyridine-containing Sulfones | Molecular structure optimization to discover novel antibacterial agents. | Demonstrated significant activity against various plant pathogens by inhibiting virulence factors and inducing reactive oxygen species. nih.gov |

This table is for illustrative purposes and is based on findings from various research articles on sulfone derivatives.

Integration of Multi-Omics Data for Comprehensive Understanding

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the cellular response to this compound. researchgate.netresearchgate.net By integrating these different layers of biological information, researchers can move beyond a single-target perspective and elucidate the complex network of interactions that occur when a bacterium is exposed to the drug. researchgate.netnih.gov

Transcriptomic and proteomic analyses can reveal global changes in gene and protein expression in response to sulfone treatment. nih.govnih.govmdpi.comresearchgate.net This can help identify not only the primary target and its associated pathway but also secondary or off-target effects, as well as the induction of resistance mechanisms. frontiersin.org For instance, analyzing the proteome of bacteria under antibiotic stress can provide insights into how they adapt and survive. nih.govmdpi.com

Metabolomic studies can complement this by providing a snapshot of the metabolic state of the cell, revealing which pathways are perturbed by the drug. nih.gov The integration of these multi-omics datasets can lead to the identification of novel drug targets, biomarkers for drug efficacy, and a more profound understanding of the mechanisms of action and resistance. researchgate.net While specific multi-omics studies on this compound are not yet widely available, the application of these approaches to other antimicrobials demonstrates their immense potential for the sulfone class of drugs. dovepress.com

Harnessing Artificial Intelligence and Machine Learning in Sulfone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern drug discovery and development. nih.govmdpi.com For sulfone drugs, these computational approaches can be applied across the entire discovery pipeline, from target identification to the design of novel derivatives. researchgate.netfrontiersin.org

In the context of sulfone drug discovery, AI and ML algorithms can be used to:

Identify Novel Drug Targets: By analyzing large biological datasets, AI can help identify potential new targets for this compound and other sulfones. mdpi.com

Design Novel Sulfone Derivatives: Generative AI models can design novel molecules with desired properties, such as high binding affinity for the target enzyme and favorable pharmacokinetic profiles. mdpi.comnih.gov

Predict Drug-Target Interactions: Machine learning models can predict the binding affinity of virtual compounds to DHPS or other potential targets, enabling the rapid screening of large chemical libraries. frontiersin.org

Optimize Lead Compounds: AI can be used to suggest modifications to existing sulfone molecules to improve their efficacy, selectivity, and safety profiles. mdpi.com

Predict Resistance: Machine learning models can be trained to predict the likelihood of resistance development to new sulfone derivatives based on their chemical structure and mechanism of action. nih.gov

In silico techniques like molecular docking and virtual screening are already being employed to investigate sulfone derivatives, and the integration of more advanced AI and ML methods is expected to significantly accelerate the pace of discovery in this area. nih.govnih.govresearchgate.net

Investigation of Synergistic Antimicrobial Combinations (Mechanistic Basis)

Combining this compound with other antimicrobial agents is a promising strategy to enhance its efficacy, broaden its spectrum of activity, and combat resistance. acs.orgnih.govyoutube.com Understanding the mechanistic basis of these synergistic interactions is crucial for the rational design of effective combination therapies. sciencedaily.com

One well-established synergistic combination is that of sulfonamides with trimethoprim, which inhibit sequential steps in the folate biosynthesis pathway. sciencedaily.com Recent research suggests that the synergy is more complex than a simple linear pathway inhibition, involving an overlooked cyclic structure within the pathway that allows for mutual potentiation of the two drugs. sciencedaily.com

For sulfones like dapsone, synergistic effects have been observed in combination with other intracellular antibiotics against the biofilm form of Borrelia burgdorferi. nih.govnih.govresearchgate.net The proposed mechanisms for synergy in such cases can include:

Increased Membrane Permeability: One agent may disrupt the bacterial cell membrane, allowing for increased intracellular access of the sulfone drug. frontiersin.org

Inhibition of Resistance Mechanisms: A partner drug could inhibit efflux pumps or other mechanisms that bacteria use to expel the sulfone. frontiersin.org

Disruption of Biofilms: Some drugs can break down the protective biofilm matrix, exposing the embedded bacteria to the action of the sulfone. nih.govnih.govresearchgate.netfrontiersin.org

Targeting Different Cellular Pathways: Combining drugs that act on different essential pathways can lead to a multi-pronged attack that is more effective than either agent alone. acs.org

Future research will likely focus on high-throughput screening to identify novel synergistic partners for this compound and employ advanced techniques to unravel the precise molecular mechanisms underlying these interactions. frontiersin.org

Q & A

Q. How can researchers synthesize and characterize Acetosulfone sodium in laboratory settings?

- Methodological Answer : Synthesis typically involves dissolving stoichiometric amounts of precursor compounds (e.g., sulfonic acid derivatives and sodium hydroxide) in deionized water under controlled pH and temperature. For example, analogous sodium salt preparations require dissolution, filtration, and crystallization steps, as outlined in USP guidelines for sodium-based test solutions . Characterization should include:

- Purity Analysis : High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to verify molecular structure.

- Quantitative Assessment : Titrimetric methods to confirm sodium content.

- Documentation : Follow Beilstein Journal guidelines by including detailed experimental protocols in the main text (for novel methods) or supplementary materials (for established protocols) .

Q. What are the standard protocols for assessing the solubility and stability of this compound in aqueous solutions?

- Methodological Answer :

- Solubility Testing : Use a gravimetric approach by dissolving incremental amounts of this compound in water at varying temperatures (e.g., 25°C, 37°C) and measuring saturation points via UV-Vis spectroscopy.

- Stability Profiling : Conduct accelerated degradation studies under acidic, basic, oxidative, and photolytic conditions, monitoring changes with HPLC. Store samples in light-resistant containers to minimize photodegradation, as recommended for sodium-based reagents .

- Data Reporting : Include raw data tables in appendices and processed results in the main text, per extended essay guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability profiles of this compound across studies?

- Methodological Answer :

- Comparative Experimental Design : Replicate conflicting studies under identical conditions (pH, temperature, solvent purity) to isolate variables. For instance, discrepancies in oxidative stability may arise from trace metal contaminants in water sources .

- Statistical Analysis : Apply multivariate regression to evaluate the impact of environmental factors. Address confounding variables (e.g., humidity during storage) by using controlled chambers.

- Collaborative Validation : Engage independent labs to verify findings, as suggested in guidelines for interpreting scientific claims .

Q. What advanced techniques are suitable for studying the interaction of this compound with biological membranes?

- Methodological Answer :

- Model Systems : Use liposome-based assays or artificial lipid bilayers to simulate membrane interactions. Monitor permeability via fluorescence spectroscopy.

- Computational Modeling : Employ molecular dynamics simulations to predict binding affinities and diffusion rates. Cross-validate with experimental data from surface plasmon resonance (SPR) .

- Error Mitigation : Account for instrument calibration errors and batch-to-batch variability in lipid composition by repeating experiments across multiple preparations .

Q. How should researchers design a study to investigate the pH-dependent reactivity of this compound in complex matrices?

- Methodological Answer :

- Experimental Matrix : Prepare buffered solutions (pH 2–12) using USP-grade reagents. Spike this compound into simulated biological fluids (e.g., plasma substitutes) to assess reactivity .

- Kinetic Analysis : Use stopped-flow spectrophotometry to measure reaction rates. Apply the Arrhenius equation to model temperature effects.

- Data Interpretation : Address outliers by conducting Grubbs’ tests and report confidence intervals for kinetic parameters .

Data Management and Reporting

Q. How should researchers handle large datasets from long-term stability studies of this compound?

- Methodological Answer :

- Raw Data Storage : Archive unprocessed data (e.g., HPLC chromatograms, spectral scans) in repositories like Figshare or institutional databases.

- Processed Data Inclusion : Summarize key findings (e.g., degradation half-lives) in tables within the main text, referencing appendices for full datasets .

- Reproducibility : Adhere to the Beilstein Journal’s requirement for detailed supplementary materials, including instrument calibration logs .

Q. What strategies can minimize bias when interpreting spectroscopic data for this compound?

- Methodological Answer :

- Blinded Analysis : Use automated peak-integration software to reduce subjective interpretation of NMR or IR spectra.

- Negative Controls : Include solvent-only samples to identify background signals.

- Peer Review : Pre-submit analytical methods to platforms like Analytical Chemistry for community feedback, aligning with ACS guidelines for data transparency .

Tables for Reference

| Parameter | Recommended Method | Key Considerations | Reference |

|---|---|---|---|

| Solubility | Gravimetric/UV-Vis | Control temperature and ionic strength | |

| Purity | HPLC/NMR | Use USP-grade solvents | |

| Stability | Accelerated degradation | Light-resistant storage | |

| Membrane Interaction | Liposome assays/SPR | Validate with computational models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.